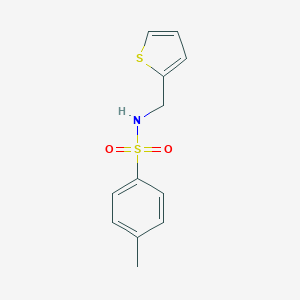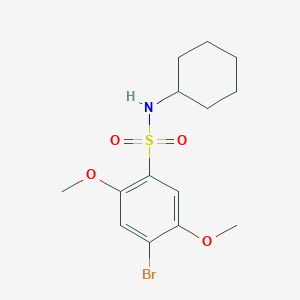![molecular formula C16H17NO5S B497884 3-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid CAS No. 915910-56-4](/img/structure/B497884.png)
3-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid, also known as MDB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. It is a sulfonamide derivative that has been found to exhibit promising properties in the field of cancer research, particularly in the development of cancer therapeutics.
Mechanism of Action
The mechanism of action of 3-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid involves the inhibition of specific enzymes and signaling pathways involved in cancer progression. This compound has been found to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer and plays a critical role in tumor growth and metastasis. Additionally, this compound has been shown to inhibit the activation of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and promotes cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects in cancer cells. It has been shown to induce cell cycle arrest and apoptosis, as well as inhibit cell migration and invasion. Additionally, this compound has been found to reduce the expression of angiogenic factors, which are involved in the formation of new blood vessels that supply nutrients to tumors.
Advantages and Limitations for Lab Experiments
3-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid has several advantages for lab experiments, including its high potency and selectivity against cancer cells. However, it also has some limitations, such as its low solubility in water and the potential for off-target effects at high concentrations.
Future Directions
There are several future directions for research on 3-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid, including the development of more efficient synthesis methods and the optimization of its pharmacological properties. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and to identify potential biomarkers for patient selection in clinical trials. Finally, the potential applications of this compound in combination therapies and as a diagnostic tool for cancer should also be explored.
In conclusion, this compound is a promising compound that has shown significant potential in cancer research. Its unique mechanism of action and range of biochemical and physiological effects make it an attractive candidate for further study and development. Further research on this compound could lead to the development of novel cancer therapeutics and diagnostic tools.
Synthesis Methods
3-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid can be synthesized through a multi-step process involving the reaction of 3-nitrobenzoic acid with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride, followed by reduction with iron powder and acetic acid. The resulting product is then treated with ammonium hydroxide to yield this compound.
Scientific Research Applications
3-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid has been extensively studied for its potential applications in cancer research. It has been found to exhibit cytotoxicity against a wide range of cancer cell lines, including breast, colon, and lung cancer cells. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells through the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins. Additionally, this compound has been found to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in cancer progression.
properties
IUPAC Name |
3-[(2-methoxy-4,5-dimethylphenyl)sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-10-7-14(22-3)15(8-11(10)2)23(20,21)17-13-6-4-5-12(9-13)16(18)19/h4-9,17H,1-3H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVMDBDZNZDJOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

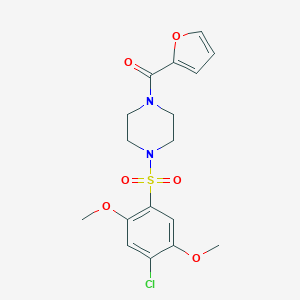
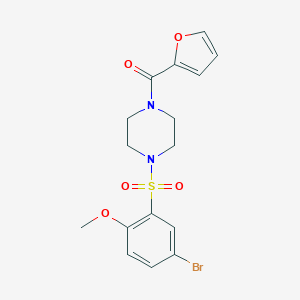
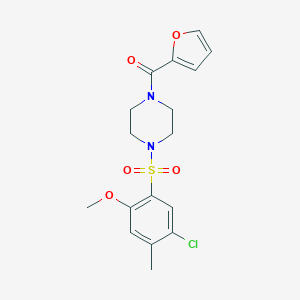
![1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B497805.png)
![1-(2-Furoyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B497806.png)



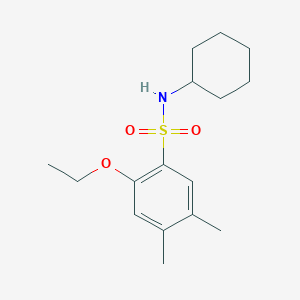
![4-Chloro-1-[(3-methylpyrazolyl)sulfonyl]benzene](/img/structure/B497816.png)
![ethyl 2-isopropyl-5-methyl-4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl ether](/img/structure/B497817.png)

